5-Chloro-2-(2-methoxy-ethoxy)-phenylamine
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Chloro-2-(2-methoxy-ethoxy)-phenylamine, there are related compounds that have been synthesized. For instance, a process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine by hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine over specific platinum catalysts has been described .Scientific Research Applications
Pharmacological Profile and Antagonistic Properties
One study focused on the pharmacological profile of WAY-100635, a compound closely related to 5-Chloro-2-(2-methoxy-ethoxy)-phenylamine, identifying it as a potent and selective antagonist at the 5-HT1A receptor. This compound displayed high affinity and selectivity for the 5-HT1A receptor, with no agonist activity observed. Its utility in further studies of 5-HT1A receptor function suggests potential applications in neuropsychiatric disorder research (Forster et al., 1995).
Metabolism and Drug Interactions
Another study explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), revealing the identification of various metabolites. This research contributes to understanding the metabolic pathways of substances structurally similar to this compound, highlighting the potential for studying drug interactions and the effects of metabolism on pharmacological activity (Kanamori et al., 2002).
Antiviral Activity of Derivatives
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share structural features with this compound, demonstrated poor inhibitory activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. These findings suggest the potential for developing antiretroviral drugs from derivatives of this compound (Hocková et al., 2003).
Analytical and Synthetic Applications
Another study provided analytical profiles for methoxetamine and related compounds, which are structurally related to this compound. This research is essential for forensic and analytical chemistry, offering insights into the identification, synthesis, and analysis of novel psychoactive substances (De Paoli et al., 2013).
Properties
IUPAC Name |
5-chloro-2-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNETPVJJWZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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